molecular formula C12H26 B14558701 2,2,6,6-Tetramethyloctane CAS No. 62199-20-6

2,2,6,6-Tetramethyloctane

Cat. No.: B14558701
CAS No.: 62199-20-6
M. Wt: 170.33 g/mol
InChI Key: BANZIZHQGFRTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a highly branched alkane, which is a type of hydrocarbon. This compound is known for its unique structure, where four methyl groups are attached to the second and sixth carbon atoms of the octane chain. This structural arrangement gives it distinct physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyloctane typically involves the alkylation of octane with methyl groups. One common method is the reaction of octane with methylmagnesium bromide in the presence of a catalyst such as manganese(II) ions. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyloctane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,6,6-Tetramethyloctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyloctane is primarily related to its chemical reactivity. Its branched structure influences its interactions with other molecules, making it a useful compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,6-Tetramethyloctane
  • 2,2,4,6-Tetramethyloctane
  • 2,2,3,5-Tetramethyloctane
  • Tetramethylbutane

Uniqueness

2,2,6,6-Tetramethyloctane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a higher degree of branching, which affects its boiling point, melting point, and reactivity. This makes it a valuable compound for specific industrial and research applications .

Properties

CAS No.

62199-20-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,6,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-12(5,6)10-8-9-11(2,3)4/h7-10H2,1-6H3

InChI Key

BANZIZHQGFRTMI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CCCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.